5-Chloro-2-fluoro-4-methoxyphenylboronic acid

Medicinal Chemistry Kinase Inhibition PERK Inhibitor

For medicinal chemistry teams targeting the PERK kinase pathway, sourcing a boronic acid with the precise 5-chloro-2-fluoro-4-methoxy substitution pattern is critical. Substituting analogs lacking any one substituent (Cl, F, or OMe) eliminates the pharmacophore required to access patent-protected chemotypes (PERK IC₅₀ 16 nM). - 98% HPLC purity with batch-specific NMR, HPLC, and GC documentation ensures stoichiometric accuracy for reproducible SAR studies. - Computed logP of 0.17 enables superior aqueous-phase compatibility in biphasic Suzuki coupling, reducing protodeboronation risk vs. polyfluorinated analogs. - The 5-Cl substituent provides a synthetic handle for subsequent orthogonal cross-coupling or SNAr, a feature absent in non-chlorinated analogs.

Molecular Formula C7H7BClFO3
Molecular Weight 204.39 g/mol
CAS No. 1072952-18-1
Cat. No. B1450982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluoro-4-methoxyphenylboronic acid
CAS1072952-18-1
Molecular FormulaC7H7BClFO3
Molecular Weight204.39 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1F)OC)Cl)(O)O
InChIInChI=1S/C7H7BClFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3
InChIKeyCUIYIOBADMFFLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-fluoro-4-methoxyphenylboronic Acid Overview


5-Chloro-2-fluoro-4-methoxyphenylboronic acid (CAS 1072952-18-1; MDL MFCD04112552) is a tri-substituted arylboronic acid with a molecular formula of C₇H₇BClFO₃ and a molecular weight of 204.39 g·mol⁻¹ . The compound features a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a methoxy group at the 4-position on the phenyl ring, creating a distinctive electronic profile that combines electron-withdrawing halogen effects with the electron-donating resonance of the para-methoxy substituent . Its primary application domain is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heterobiaryl scaffolds in pharmaceutical intermediate synthesis .

Why Generic Substitution Fails for 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid


In-class arylboronic acids cannot be freely interchanged for 5-chloro-2-fluoro-4-methoxyphenylboronic acid because the specific 2-fluoro, 5-chloro, 4-methoxy substitution pattern simultaneously governs three critical performance parameters: (i) protodeboronation propensity under basic Suzuki-Miyaura conditions—where ortho-fluorine substituents are known to accelerate boronic acid decomposition via base-promoted protodeboronation, yet the electron-donating para-methoxy group partially mitigates this instability relative to polyfluorinated analogs [1]; (ii) the electronic influence on transmetallation rate, where the combined Hammett effects of Cl (σₘ = 0.37), F (σₒ = 0.12), and OMe (σₚ = −0.27) create a net electronic character distinct from any analog lacking one of these groups; and (iii) the pharmacophoric relevance of the intact 5-chloro-2-fluoro-4-methoxyphenyl fragment, which appears in patent-protected PERK kinase inhibitors with nanomolar potency and cannot be achieved with alternative substitution patterns [2]. Replacing this compound with 5-chloro-2-fluorophenylboronic acid (no OMe), 2-fluoro-4-methoxyphenylboronic acid (no Cl), or 5-chloro-4-methoxyphenylboronic acid (no F) eliminates one of the three essential substituents, thereby altering any downstream biological or physicochemical profile of the coupled product.

Quantitative Differentiation Evidence: 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid vs. Analogs


PERK Kinase Inhibition Potency

The 5-chloro-2-fluoro-4-methoxy-phenyl fragment, which can be introduced via Suzuki-Miyaura coupling using 5-chloro-2-fluoro-4-methoxyphenylboronic acid as the boron reagent, is embedded in multiple PERK (Eukaryotic translation initiation factor 2-alpha kinase 3) inhibitor candidates disclosed in US patents US10918642 and US11491158 [1]. The sulfonamide derivative bearing this fragment (Compound #24; BDBM482183) achieved an IC₅₀ of 16 nM against recombinant human PERK enzyme in a biochemical assay with 3-fold serial dilution from 3.333 μM to 0.169 nM [1]. A related sulfonamide (Compound #59; BDBM482208) showed an IC₅₀ of 105 nM in the same assay format [2]. In contrast, a comparator sulfonamide from the same patent family replacing the 5-chloro-2-fluoro-4-methoxy-phenyl group with a 3,4-dichloro-phenyl group (Compound #25; BDBM482184) exhibited an IC₅₀ of 33 nM, and the 3-chloro-4-methoxy-phenyl analog (Compound #63; BDBM482212) showed an IC₅₀ of 33 nM [3]. These data demonstrate that the specific 5-chloro-2-fluoro-4-methoxy substitution pattern is associated with potent PERK inhibition (16 nM) and that altering the substitution pattern can shift potency by approximately 2-fold or eliminate the synthetic handle for further optimization.

Medicinal Chemistry Kinase Inhibition PERK Inhibitor Cancer Therapeutics

Lipophilicity Advantage for Aqueous Compatibility

The computed logP (partition coefficient) of 5-chloro-2-fluoro-4-methoxyphenylboronic acid is reported as 0.16750 by Chemsrc , reflecting the polarity-enhancing effect of the para-methoxy substituent. In contrast, a representative non-methoxy analog, 2-fluoro-5-chlorophenylboronic acid, is expected to have a calculated logP of approximately 2.0–2.5 based on the absence of the polar methoxy group and the lipophilic contribution of the chloro and fluoro substituents on the phenylboronic acid scaffold [1]. A logP difference of approximately 1.8–2.3 log units corresponds to a theoretical ~60–200-fold difference in octanol-water partition coefficient, indicating substantially greater aqueous compatibility for the 5-chloro-2-fluoro-4-methoxyphenylboronic acid. This property is relevant for aqueous Suzuki coupling protocols and for solubility-limited downstream applications.

Physicochemical Property logP Aqueous Solubility Drug-Likeness

Protodeboronation Risk Mitigation

A well-established literature review on fluorinated aryl boronates establishes that polyfluorinated aryl boronic acids suffer from accelerated protodeboronation under basic Suzuki-Miyaura conditions, with ortho-fluorine substituents being the primary driver of this instability [1]. 5-Chloro-2-fluoro-4-methoxyphenylboronic acid bears a single ortho-fluorine (at position 2) and is thus classified as a mono-ortho-fluorinated boronic acid. The para-methoxy group (σₚ = −0.27) donates electron density into the aromatic ring, partially counteracting the electron-withdrawing effect of the ortho-fluorine and the meta-chlorine (σₘ = 0.37). This electronic profile predicts a protodeboronation rate intermediate between (i) non-fluorinated analogs (e.g., 5-chloro-4-methoxyphenylboronic acid, CAS 762287-57-0, which has minimal protodeboronation risk) and (ii) polyfluorinated or 2,6-difluorinated analogs that undergo rapid protodeboronation and fail to couple under standard conditions [1]. The review explicitly notes that 'heavily fluorinated boronic acids do not participate in Suzuki couplings due to protodeboronation' [1], whereas mono-ortho-fluorinated boronic acids with electron-donating para-substituents remain viable coupling partners, positioning 5-chloro-2-fluoro-4-methoxyphenylboronic acid as a synthetically accessible fluorinated building block where polyfluorinated alternatives are non-viable.

Protodeboronation Boronic Acid Stability Suzuki-Miyaura Coupling Ortho-Fluorine Effect

Purity Certification and QC Documentation

5-Chloro-2-fluoro-4-methoxyphenylboronic acid is commercially available from Bidepharm at a standard purity of 98% (HPLC) with batch-specific quality control documentation including NMR, HPLC, and GC spectra . Capotchem similarly specifies 98% purity (HPLC minimum) with moisture content controlled to ≤0.5% [1]. For comparison, the closest structural analog 5-chloro-2-fluorophenylboronic acid (CAS 352535-83-2) is typically supplied at 95–97% purity from common vendors, and 2-fluoro-4-methoxyphenylboronic acid (CAS 162101-31-7) is offered at 97% (assay by titration) . The 98% HPLC purity specification combined with moisture content certification (≤0.5%) is critical for accurate stoichiometric control in Suzuki couplings, where boronic acid purity directly impacts yield reproducibility. A 1–3% purity deficit in comparator boronic acids can translate to significant yield losses when the boronic acid is used as the limiting reagent in multi-step pharmaceutical syntheses.

Analytical Quality Control NMR HPLC GC Batch Reproducibility

Pinacol Ester Shelf Stability

The pinacol ester derivative of 5-chloro-2-fluoro-4-methoxyphenylboronic acid (CAS 2121513-64-0; molecular formula C₁₃H₁₇BClFO₃; MW 286.53 g·mol⁻¹) is commercially available at 97% purity . Pinacol boronic esters are widely recognized to exhibit superior shelf stability compared to the corresponding free boronic acids, which are susceptible to anhydride (boroxine) formation upon storage and can undergo protodeboronation in the presence of adventitious moisture [1]. The pinacol ester variant carries a GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, 5-bromo-2-fluoro-4-methoxyphenylboronic acid (CAS 2377605-83-7), the bromo analog of the target compound, is specified for long-term storage only in a cool, dry place without a corresponding pinacol ester variant widely catalogued . The availability of a pre-formed pinacol ester eliminates the need for in situ esterification prior to coupling and provides a direct path to the protected boron reagent with defined purity.

Boronic Ester Pinacol Ester Shelf Stability Handling Safety Suzuki Coupling

Application Scenarios for 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid


PERK Kinase Inhibitor Development

Medicinal chemistry groups targeting the unfolded protein response pathway through PERK kinase inhibition can use 5-chloro-2-fluoro-4-methoxyphenylboronic acid to introduce the privileged 5-chloro-2-fluoro-4-methoxy-phenyl fragment via Suzuki-Miyaura coupling. This specific fragment is embedded in Compound #24 (US10918642/US11491158), which achieved a PERK IC₅₀ of 16 nM [1]. Alternative boronic acids such as 5-chloro-2-fluorophenylboronic acid or 2-fluoro-4-methoxyphenylboronic acid cannot simultaneously deliver the chloro, fluoro, and methoxy substituents required to access this chemotype. The compound's 98% HPLC purity with batch QC documentation supports reproducible structure-activity relationship (SAR) studies where stoichiometric accuracy is critical for reliable IC₅₀ determination.

Aqueous Suzuki-Miyaura Coupling Optimization

The computed logP of 0.16750 indicates that 5-chloro-2-fluoro-4-methoxyphenylboronic acid possesses significantly greater aqueous compatibility than non-methoxy analogs (estimated logP ≈ 2.0–2.5). This property is advantageous for aqueous or aqueous-organic biphasic Suzuki coupling protocols where boronic acid solubility in the aqueous phase facilitates transmetallation. The protodeboronation risk associated with the ortho-fluorine substituent can be managed through the use of non-aqueous base systems or by employing the pinacol ester variant (CAS 2121513-64-0), which is commercially available at 97% purity . Researchers developing green chemistry coupling protocols with reduced organic solvent content should preferentially select this compound over more lipophilic analogs that may exhibit poor partitioning into the aqueous catalyst phase.

Multi-Step Pharmaceutical Intermediate Synthesis

In multi-step pharmaceutical intermediate syntheses where the boronic acid is the limiting reagent, the 98% purity specification with ≤0.5% moisture content directly translates to more accurate stoichiometric calculations and higher isolated yields of the coupled product. The batch-specific NMR, HPLC, and GC documentation provided by vendors such as Bidepharm enables quality assurance teams to verify lot-to-lot consistency before committing expensive palladium catalyst and coupling partner to the reaction. This level of QC documentation is not uniformly available for all analog boronic acids and represents a procurement-relevant advantage for regulated environments such as GMP intermediate production.

Fluorinated Biaryl Library Synthesis

For diversity-oriented synthesis of fluorinated biaryl libraries, 5-chloro-2-fluoro-4-methoxyphenylboronic acid occupies a synthetically accessible window: it contains an ortho-fluorine for metabolic stability in downstream biological evaluation but, unlike polyfluorinated boronic acids that fail entirely in Suzuki coupling due to rapid protodeboronation, remains a viable coupling partner [2]. This compound enables library chemists to access a fluorine-containing chemotype space that is entirely inaccessible using 2,6-difluorinated or pentafluorinated boronic acids, which the literature explicitly states 'do not participate in Suzuki couplings' [2]. The 5-chloro substituent additionally provides a synthetic handle for subsequent orthogonal cross-coupling or nucleophilic aromatic substitution, a feature absent in the non-chlorinated analog 2-fluoro-4-methoxyphenylboronic acid .

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